4-Isocyanato-1-methanesulfonylpiperidine
Overview
Description
4-Isocyanato-1-methanesulfonylpiperidine is a synthetic compound with a molecular formula of C7H12N2O3S and a molecular weight of 204.25 g/mol . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H12N2O3S . The InChI code for this compound is 1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
4-Isocyanato-1-methanesulfonylpiperidine and its derivatives have notable applications in the field of organic chemistry, particularly in the synthesis of various chemical compounds. For instance, certain derivatives of this compound serve as precursors in synthesizing new nitroxides, contributing to a broader set of isonitriles for chemical reactions. These reactions involve the creation of isoselenocyanate, amides, tetrazole derivatives, and the analysis of EPR spectra of certain dinitroxides, indicating its versatility in organic synthesis (Zakrzewski, J., Jezierska, J., & Hupko, J., 2004). Moreover, compounds related to this compound, such as arylsulfonyl isocyanates, have been identified as useful for producing arylsulfonyl carbamates and ureas. These compounds find commercial applications, and newer, safer, non-hazardous substitutes have been designed, highlighting the compound's significance in safer chemical production processes (Sa̧czewski, F., Kornicka, A., & Brzozowski, Z., 2006).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are utilized in methodologies for detecting and quantifying certain chemicals. A method employing derivatization with sodium thiocyanate for analyzing alkylating agents signifies the compound's role in enhancing analytical procedures. This method facilitates the analysis of methanesulfonic acid esters and other alkylating agents through gas chromatography, showcasing the compound's utility in improving analytical accuracy and sensitivity (Lee, C. R., Guivarch, F., Dau, C. N. V., Tessier, D., & Krstulović, A., 2003).
Biochemical Research and Applications
This compound and related compounds find applications in biochemical research as well. They are used in the synthesis of inhibitors targeting specific enzymes or biological processes. For instance, bacterial collagenase inhibitors were synthesized using derivatives of this compound, indicating its potential in developing treatments or studying bacterial infections (Clare, B. W., Scozzafava, A., & Supuran, C., 2001). In another study, DNA damage and repair induced by genotoxic agents in human fibroblasts were examined using a combination that included a derivative of methanesulfonic acid, demonstrating the compound's utility in genetic and cytotoxicity studies (Hömme, M., Jacobi, H., Juhl-Strauss, U., & Witte, I., 2000).
Safety and Hazards
The safety information for 4-Isocyanato-1-methanesulfonylpiperidine indicates that it is a hazardous substance. It has been classified with the signal word “Danger” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-isocyanato-1-methylsulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRFZFNTDSRPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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